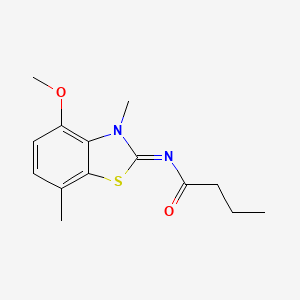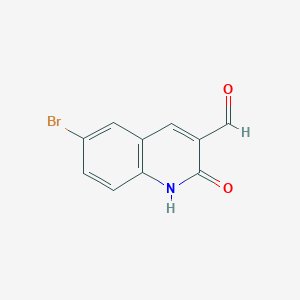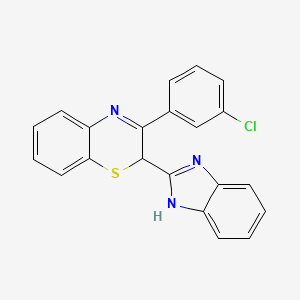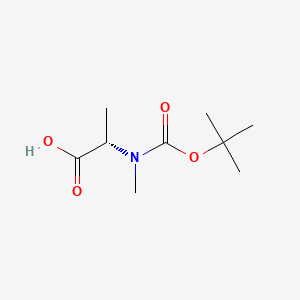methanone CAS No. 343375-09-7](/img/structure/B2753386.png)
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone, also known as HFM-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HFM-1 is a synthetic compound that belongs to the class of furanones and is known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Photo-induced Rearrangement for Synthesis : A novel method for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones, including derivatives similar to "2-(2-Hydroxyphenyl)-3-furylmethanone", was developed. This photo-induced rearrangement does not require transition metal catalysts, oxidants, or additives, using ethanol as a solvent for its cost efficiency and environmental friendliness (Wang et al., 2019).
Therapeutic Applications
Alzheimer's Disease : A study explored synthetic multifunctional amides, starting with 2-Furyl(1-piperazinyl)methanone, as new therapeutic agents for Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials, mild cytotoxicity, and specific compounds demonstrated significant enzyme inhibition, suggesting potential as templates for drug development against Alzheimer's (Hassan et al., 2018).
Material Science and Nanotechnology
Gold Nanoparticle Synthesis : An organic compound was utilized for the first time in the preparation of gold nanoparticles without a capping agent, indicating a potential role for morpholinomethyl derivatives in material science applications (Roy et al., 2008).
Antimicrobial and Antioxidant Properties
Antimicrobial Agents : The synthesis and evaluation of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents were conducted. These compounds displayed significant inhibitory activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as therapeutic agents with mild cytotoxicity (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
[2-(2-hydroxyphenyl)furan-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-4-2-1-3-11(13)14-12(5-8-20-14)15(18)16-6-9-19-10-7-16/h1-5,8,17H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZTRAOUXNCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(OC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxyphenyl)-3-furyl](morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)


![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

